molecular formula C13H22N2O3 B12988764 tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B12988764
M. Wt: 254.33 g/mol
InChI Key: DFRNFZFTUWABTE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a spirocyclic compound with a unique structure that includes a diazaspirodecane core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with the precursor in toluene under reflux conditions . The reaction yields a mixture of isomeric products, which can be separated and purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.

    Hydrazine Hydrate: Used for the formation of spirocyclic pyrazoles.

    Acylating Agents: Used for acylation reactions.

Major Products Formed

    Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.

    Fused Spirocyclic Pyrazoles: Formed from the treatment with hydrazine hydrate.

    N-Acetyl Derivatives: Formed from acylation reactions.

Scientific Research Applications

tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl ®-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl ®-1-oxo-2,6-diazaspiro[4

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (5R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1

InChI Key

DFRNFZFTUWABTE-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@]12CCNC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.